2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(4-methylbenzyl)-1,3-thiazole-5-carboxamide
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Overview
Description
The compound “2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(4-methylbenzyl)-1,3-thiazole-5-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with a ring structure composed of three carbon atoms, one nitrogen atom, and one sulfur atom . The molecule also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The molecule is substituted with various functional groups including an amide group, a methyl group, and a benzyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the nitrogen and sulfur atoms in the thiazole ring, the nitrogen in the pyridine ring, and the nitrogen in the amide group could potentially result in the formation of hydrogen bonds with other molecules . This could have implications for the compound’s solubility, reactivity, and interactions with biological molecules.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The pyridine ring could undergo electrophilic substitution reactions, while the thiazole ring could potentially undergo reactions at the sulfur or nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups and the ability to form hydrogen bonds could make the compound soluble in polar solvents . The compound’s reactivity would be influenced by factors such as the electron-donating or electron-withdrawing nature of the substituents on the rings .Scientific Research Applications
Mycobacterium Tuberculosis GyrB Inhibitors
A study designed and synthesized a series of compounds for their in vitro activity against Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay. Among these, a compound showed promising activity against all tests, indicating its potential as a GyrB inhibitor, which is essential for bacterial DNA replication (Jeankumar et al., 2013).
Antimicrobial Activity
Another research synthesized new pyridine derivatives and tested their antimicrobial activity. The synthesized compounds displayed variable and modest activity against investigated strains of bacteria and fungi, highlighting the chemical structure's potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Novel Polyamides Synthesis
Research focused on synthesizing new polyamides using 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines. These polyamides, containing a pyridyl moiety, demonstrated good thermal properties and solubility in polar solvents, indicating their utility in materials science (Faghihi & Mozaffari, 2008).
Antihypertensive α-Blocking Agents
A study synthesized thiosemicarbazides, triazoles, and Schiff bases from methyl 2-(thiazol-2-ylcarbamoyl)acetate, evaluating them as antihypertensive α-blocking agents. These compounds exhibited good activity and low toxicity, suggesting their potential in hypertension management (Abdel-Wahab et al., 2008).
Anticancer and Anti-Inflammatory Agents
Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds were synthesized and evaluated as anti-inflammatory and analgesic agents. Some of these compounds showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, indicating their potential for therapeutic applications (Abu‐Hashem et al., 2020).
Molluscicidal Properties
A study on thiazolo[5,4-d]pyrimidines revealed their molluscicidal properties against the intermediate host of schistosomiasis, indicating a potential application in controlling the spread of this parasitic disease (El-bayouki & Basyouni, 1988).
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyridine and thiazole derivatives, it may interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions .
Biochemical Pathways
Other pyridine and thiazole derivatives have been shown to affect a variety of biochemical pathways, including signal transduction, enzyme activity, and gene expression .
Pharmacokinetics
Its molecular weight and structure suggest it may be well-absorbed and distributed throughout the body .
Result of Action
Other pyridine and thiazole derivatives have been shown to have a variety of effects, including anti-inflammatory, anti-cancer, and anti-viral activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS/c1-11-3-5-13(6-4-11)9-21-17(24)16-12(2)22-18(25-16)23-15-8-7-14(19)10-20-15/h3-8,10H,9H2,1-2H3,(H,21,24)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIRCYKRTKGVIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N=C(S2)NC3=NC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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